molecular formula C11H11BrN2O2 B13704460 [3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol

[3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B13704460
M. Wt: 283.12 g/mol
InChI Key: BYAXTWBHFKHWOE-UHFFFAOYSA-N
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Description

[3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromo-substituted phenyl group and a methanol group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3,5-dimethylbenzohydrazide with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring. The final step involves the reduction of the resulting oxadiazole derivative to yield the desired methanol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom, yielding a de-brominated derivative.

    Substitution: The bromo group can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).

Major Products

    Oxidation: The major products include 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-carboxylic acid.

    Reduction: The major product is 3-(3,5-dimethylphenyl)-1,2,4-oxadiazol-5-ylmethanol.

    Substitution: The products depend on the substituent introduced, such as 3-(4-amino-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-ylmethanol.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. Its ability to inhibit the growth of certain microorganisms makes it a candidate for the development of new antibiotics and antifungal agents.

Medicine

In medicine, this compound has been investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways involved in inflammation and cancer progression has shown promise in preclinical studies.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of [3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of microbial growth. In anti-inflammatory and anticancer applications, the compound modulates signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-Chloro-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol
  • [3-(4-Fluoro-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol
  • [3-(4-Methyl-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol

Uniqueness

Compared to similar compounds, [3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol exhibits unique properties due to the presence of the bromo substituent. This bromo group enhances the compound’s reactivity and allows for further functionalization, making it a versatile intermediate in synthetic chemistry. Additionally, the bromo group may contribute to the compound’s biological activity, providing distinct advantages in antimicrobial and anticancer applications.

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

[3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol

InChI

InChI=1S/C11H11BrN2O2/c1-6-3-8(4-7(2)10(6)12)11-13-9(5-15)16-14-11/h3-4,15H,5H2,1-2H3

InChI Key

BYAXTWBHFKHWOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)C2=NOC(=N2)CO

Origin of Product

United States

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